![molecular formula C14H12N4O3S3 B2508207 N-[5-[2-(呋喃-2-基甲基氨基)-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]噻吩-2-甲酰胺 CAS No. 868976-36-7](/img/structure/B2508207.png)

N-[5-[2-(呋喃-2-基甲基氨基)-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]噻吩-2-甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

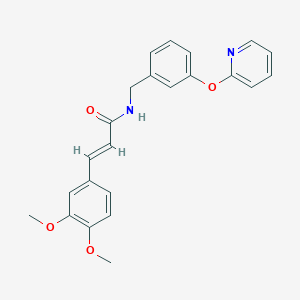

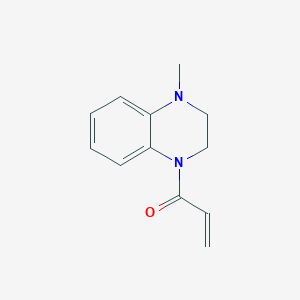

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide is a useful research compound. Its molecular formula is C14H12N4O3S3 and its molecular weight is 380.46. The purity is usually 95%.

BenchChem offers high-quality N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

合成和反应性

对类似化合物(如呋喃和噻吩衍生物)的合成和反应性的研究,提供了对该化合物潜在应用的见解。例如,研究详细介绍了通过涉及呋喃-2-羧酸和噻吩-2-甲酰胺的反应合成了各种呋喃和噻吩衍生物,证明了它们在产生亲电取代反应和形成复杂的杂环结构方面的潜力 (Aleksandrov & El’chaninov, 2017)。

结构和物理化学表征

已经合成了甲酰胺及其金属配合物(包括源自呋喃和噻吩的那些),并对其分子几何构型、电子结构和抗菌活性潜力进行了表征。例如,对甲酰胺及其 Cu(II) 和 Zn(II) 配合物的结构和物理化学表征显示出对大肠杆菌的显着抗菌活性,展示了该化合物在抗菌应用中的潜力 (Aktan, Gündüzalp, & Özmen, 2017)。

抗菌和抗真菌活性

呋喃和噻吩衍生物的抗菌和抗真菌活性已得到广泛研究,表明 N-[5-[2-(呋喃-2-基甲基氨基)-2-氧代乙基]硫代-1,3,4-噻二唑-2-基]噻吩-2-甲酰胺在这些领域的潜力。对类似化合物的研究表明对革兰氏阳性菌和革兰氏阴性菌均具有敏感性,并且对白色念珠菌具有抗真菌活性,表明该化合物与开发新的抗菌剂有关 (Sych et al., 2019)。

作用机制

Target of Action

The primary target of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is the STING protein . STING, or Stimulator of Interferon Genes, is an immune-associated protein that localizes in the endoplasmic reticulum membrane . It is mainly produced in endothelial cells and immune-derived cells such as macrophages, dendritic cells (DCs), and B cells .

Mode of Action

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide interacts with its target, the STING protein, by forming two canonical hydrogen bonds, a π-π stacking interaction, as well as a π-cation interaction between the compound and the CDN-binding domain of the STING protein . This interaction activates the STING protein .

生化分析

Biochemical Properties

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide plays a crucial role in biochemical reactions. It has been shown to interact with enzymes such as urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE). The compound exhibits significant inhibition of these enzymes, with a notable 9.8-fold increase in activity against urease compared to the thiourea standard . These interactions suggest that the compound could be a promising candidate for the development of pharmaceutical agents targeting these enzymes.

Cellular Effects

The effects of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide on various cell types and cellular processes have been extensively studied. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the phosphorylation of downstream signaling molecules such as TBK1 and IRF3, which are part of the STING pathway . These effects highlight the compound’s potential in regulating immune responses and other cellular functions.

Molecular Mechanism

At the molecular level, N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exerts its effects through specific binding interactions with biomolecules. The compound has been shown to form hydrogen bonds, π-π stacking interactions, and π-cation interactions with the active sites of target enzymes . These interactions lead to enzyme inhibition or activation and subsequent changes in gene expression, contributing to the compound’s overall biochemical activity.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound maintains its activity over extended periods, with minimal degradation . This stability is essential for its potential use in long-term biochemical and pharmacological applications.

Dosage Effects in Animal Models

The effects of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide vary with different dosages in animal models. At lower doses, the compound exhibits beneficial effects without significant toxicity. At higher doses, toxic or adverse effects have been observed . These findings are crucial for determining the appropriate dosage range for therapeutic applications and for understanding the compound’s safety profile.

Metabolic Pathways

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, affecting metabolic flux and metabolite levels . Understanding these pathways is essential for elucidating the compound’s overall metabolic profile and its potential impact on cellular metabolism.

Transport and Distribution

The transport and distribution of N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific cellular compartments . These interactions influence the compound’s efficacy and its potential therapeutic applications.

Subcellular Localization

N-(5-((2-((furan-2-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound is directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for its interaction with target biomolecules and for exerting its biochemical effects.

属性

IUPAC Name |

N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12N4O3S3/c19-11(15-7-9-3-1-5-21-9)8-23-14-18-17-13(24-14)16-12(20)10-4-2-6-22-10/h1-6H,7-8H2,(H,15,19)(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCSKBELANBZZEC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)CNC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12N4O3S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[3-(4-chlorobenzoyl)-6,7-dimethoxy-4-oxoquinolin-1-yl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2508124.png)

![N1-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-N2-(4-nitrophenyl)oxalamide](/img/structure/B2508130.png)

![3-(2-Ethoxyphenyl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2508136.png)

![N-(4-(benzo[d][1,3]dioxol-5-yl)thiazol-2-yl)-2-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)acetamide](/img/structure/B2508137.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-(3,5-difluorophenyl)methanesulfonamide](/img/structure/B2508138.png)

![2-Chloro-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-4-yl)propanamide](/img/structure/B2508142.png)

![N-(2,4-Difluorophenyl)-1-[[4-[(4-fluorobenzoyl)amino]phenyl]methyl]imidazole-4-carboxamide](/img/structure/B2508145.png)